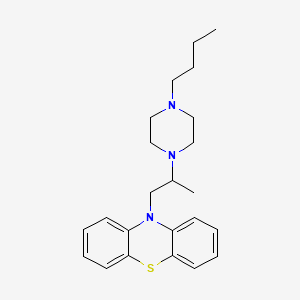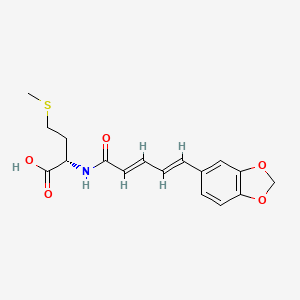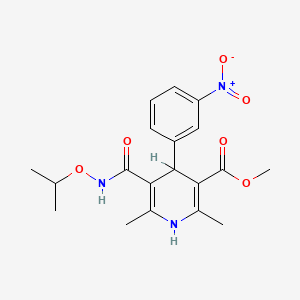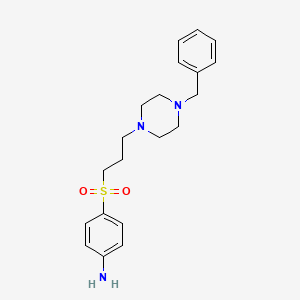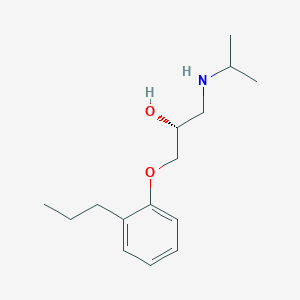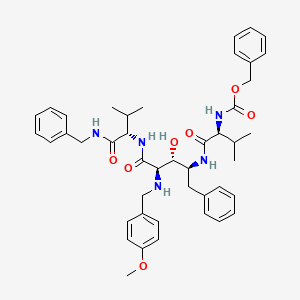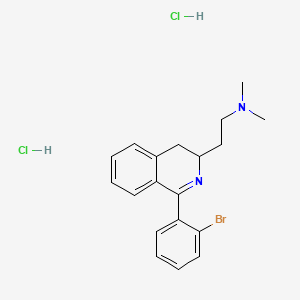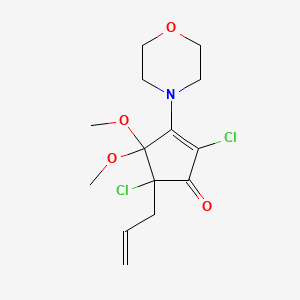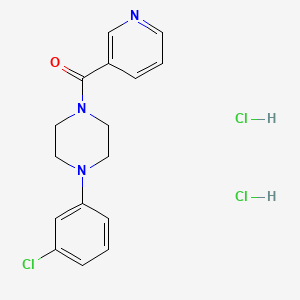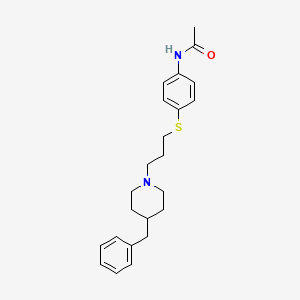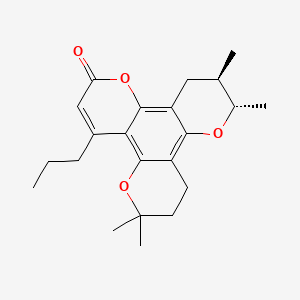
12-Deoxy-7,8-dihydrocalanolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Deoxy-7,8-dihydrocalanolide A is a naturally occurring compound that belongs to the calanolide family. Calanolides are tetracyclic 4-substituted dipyranocoumarins, known for their diverse biological activities, including anti-HIV properties . This compound is derived from the tropical tree Calophyllum lanigerum, which is found in the Malaysian rain forest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Deoxy-7,8-dihydrocalanolide A involves several steps, starting from the natural extraction of calanolides from Calophyllum lanigerum. The synthetic route typically includes the reduction of calanolide A to 7,8-dihydrocalanolide A, followed by the removal of the hydroxyl group at the 12th position to yield this compound .
Industrial Production Methods
These processes include solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
12-Deoxy-7,8-dihydrocalanolide A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
12-Deoxy-7,8-dihydrocalanolide A has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of calanolides.
Medicine: It is explored as a potential therapeutic agent for treating various diseases, particularly HIV.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 12-Deoxy-7,8-dihydrocalanolide A involves its interaction with molecular targets such as enzymes and receptors. For instance, calanolides are known to inhibit the reverse transcriptase enzyme of HIV-1, thereby preventing viral replication . The exact molecular pathways and targets for this compound are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Calanolide A: Known for its anti-HIV activity.
Calanolide B: Also exhibits anti-HIV properties but with different potency and resistance profiles.
7,8-Dihydrocalanolide A: A precursor in the synthesis of 12-Deoxy-7,8-dihydrocalanolide A.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other calanolides .
Properties
CAS No. |
183904-52-1 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(16S,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13-tetraen-4-one |
InChI |
InChI=1S/C22H28O4/c1-6-7-14-11-17(23)25-20-16-10-12(2)13(3)24-19(16)15-8-9-22(4,5)26-21(15)18(14)20/h11-13H,6-10H2,1-5H3/t12-,13+/m1/s1 |
InChI Key |
WWBDRUXXEARXEK-OLZOCXBDSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C3C[C@H]([C@@H](OC3=C4CCC(OC4=C12)(C)C)C)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CC(C(OC3=C4CCC(OC4=C12)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


